3-(1H-imidazol-1-ylmethyl)aniline

Description

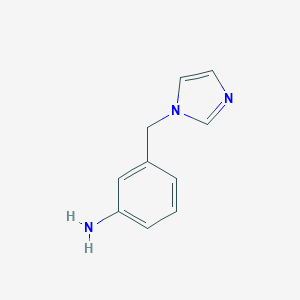

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-imidazol-1-ylmethyl)aniline (CAS No. 120107-85-9). This molecule is a significant building block in medicinal chemistry, primarily recognized for its role as a potential selective aldosterone synthase inhibitor and its prospective antibacterial and antifungal activities. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route based on established chemical principles, discusses its reactivity, and explores its current and potential applications in drug discovery and development. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel imidazole-containing compounds.

Introduction: The Significance of the Imidazole-Aniline Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in biological systems contribute to its versatile pharmacological profile. When coupled with an aniline moiety, the resulting structure, as seen in this compound, presents a versatile platform for generating diverse libraries of compounds. The primary amine of the aniline group serves as a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the specific characteristics of the 3-substituted isomer, a compound of growing interest in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 120107-85-9 | |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | 72 °C | |

| Purity | Typically available at ≥97% | |

| Storage | Room temperature |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis would likely proceed via a two-step process starting from 3-nitrobenzyl alcohol:

-

Halogenation of 3-nitrobenzyl alcohol: Conversion of the alcohol to a more reactive benzyl halide (e.g., 3-nitrobenzyl bromide) using a standard halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

-

N-alkylation of Imidazole: Reaction of 3-nitrobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Reduction of the Nitro Group: The resulting 1-(3-nitrobenzyl)-1H-imidazole is then reduced to the target aniline. This reduction can be effectively achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Halide: Benzyl bromides are generally more reactive than chlorides in Sₙ2 reactions, leading to faster reaction times and potentially higher yields.

-

Base and Solvent: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the imidazole, making it a more potent nucleophile without competing in the substitution reaction. A polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the imidazole anion.

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal side products. The tin(II) chloride method is a classic alternative that is also highly effective.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three key structural components: the aniline moiety, the imidazole ring, and the methylene bridge.

-

Aniline Moiety: The primary aromatic amine is a versatile functional group.

-

Acylation and Sulfonylation: It readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug development to modify the compound's properties.

-

Diazotization: The amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents.

-

Nucleophilicity: The amino group is nucleophilic and can participate in reactions with electrophiles.

-

-

Imidazole Ring:

-

Basicity: The non-protonated nitrogen atom of the imidazole ring is basic and can be protonated or alkylated.

-

Aromaticity: The imidazole ring is aromatic and can undergo electrophilic aromatic substitution, although the aniline ring is generally more activated.

-

-

Methylene Bridge: The benzylic CH₂ group can be a site for radical reactions under specific conditions, although this is less common in typical synthetic applications.

Diagram of Key Reactivity Pathways:

Caption: Reactivity of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the aniline ring (approx. 6.5-7.2 ppm).- Protons of the imidazole ring (approx. 6.9-7.5 ppm).- A singlet for the methylene bridge protons (approx. 5.0-5.5 ppm).- A broad singlet for the NH₂ protons (approx. 3.5-4.5 ppm, solvent dependent). |

| ¹³C NMR | - Aromatic carbons of the aniline ring (approx. 110-150 ppm).- Carbons of the imidazole ring (approx. 115-140 ppm).- The methylene bridge carbon (approx. 50-60 ppm). |

| IR Spectroscopy | - N-H stretching of the primary amine (two bands, approx. 3300-3500 cm⁻¹).- C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹).- C=C and C=N stretching of the aromatic rings (approx. 1450-1650 cm⁻¹).- C-N stretching (approx. 1250-1350 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 173.21. |

Applications in Drug Discovery and Development

The primary interest in this compound stems from its potential as a scaffold for developing therapeutic agents.

-

Aldosterone Synthase Inhibition: It has been identified as a selective aldosterone synthase (CYP11B2) inhibitor. Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. Selective inhibition of this enzyme is a promising therapeutic strategy.

-

Antibacterial and Antifungal Potential: The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial drugs. Derivatives of this compound are being investigated for their antimicrobial properties. The aniline moiety provides a convenient point for modification to optimize activity and selectivity against various microbial strains.

-

Kinase Inhibitors: The general scaffold of an aniline linked to a heterocyclic ring is common in many kinase inhibitors used in oncology. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemistry with demonstrated potential in several therapeutic areas. Its straightforward, albeit not formally published, synthesis and the versatile reactivity of its functional groups make it an attractive scaffold for the development of new drugs. Future research should focus on the detailed elucidation of its pharmacological profile, including in vivo efficacy and safety studies of its derivatives. The development of a robust and scalable synthesis protocol would also be beneficial for its wider application in the pharmaceutical industry. This guide provides a solid foundation for researchers to understand and utilize this promising molecule in their drug discovery endeavors.

An In-Depth Technical Guide to the Structure Elucidation of 3-(1H-imidazol-1-ylmethyl)aniline

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-(1H-imidazol-1-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, integrating a multi-technique spectroscopic approach to build a self-validating and authoritative confirmation of the molecular structure.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents, including kinase inhibitors and antifungal compounds.[1] Its structure, comprising a substituted aniline ring linked to an imidazole moiety via a methylene bridge, presents a fascinating case for structure elucidation. The unambiguous confirmation of its chemical identity and purity is a critical prerequisite for its use in any research or development setting. This guide will detail the logical workflow, from initial elemental analysis to the fine-grained detail provided by two-dimensional NMR spectroscopy, to provide an unassailable structural assignment.

For the purpose of this illustrative guide, we will use a representative dataset consistent with the known structure of this compound. This approach allows for a detailed exploration of the data interpretation process.

Physicochemical & Foundational Data

Prior to in-depth spectroscopic analysis, foundational data provides the initial constraints for the structural hypothesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not consistently reported, typical for similar small molecules | |

| Purity (assumed) | >98% | [2] |

The Structure Elucidation Workflow: A Multi-faceted Approach

The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Our workflow is designed to systematically deconstruct the molecule and then reassemble it based on spectroscopic evidence.

Caption: The integrated workflow for the structure elucidation of this compound.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the definitive first step. It provides the exact mass of the molecule, from which the molecular formula can be determined with high confidence. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it is prone to protonation and minimizes fragmentation, yielding a clear molecular ion peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. From this, create a dilute solution of approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of the proposed formula C₁₀H₁₁N₃ and compare it to the experimentally observed mass.

Data Presentation: Mass Spectrometry

| Ion | Theoretical m/z [M+H]⁺ | Observed m/z | Mass Error (ppm) |

| C₁₀H₁₂N₃⁺ | 174.1026 | 174.1024 | -1.15 |

Trustworthiness: The observed mass is within 5 ppm of the theoretical mass for C₁₀H₁₂N₃⁺, providing strong evidence for the proposed molecular formula. The isotopic pattern should also be checked to further confirm the elemental composition.

Part 2: Functional Group Identification with FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the aniline, C-H bonds of the aromatic rings and the methylene bridge, and C=C and C-N stretching of the aromatic systems.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard benchtop FTIR spectrometer equipped with a universal ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 (co-added to improve signal-to-noise)

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3150-3100 | Medium | C-H stretching (aromatic imidazole & aniline) |

| 2950-2850 | Weak | C-H stretching (aliphatic CH₂) |

| 1620-1580 | Strong | C=C stretching (aromatic rings) & N-H bending |

| 1520-1475 | Strong | C=N stretching (imidazole ring) |

| 1350-1250 | Medium | C-N stretching (aromatic amine) |

| 800-690 | Strong | C-H out-of-plane bending (aromatic substitution) |

Trustworthiness: The presence of a doublet in the N-H stretching region is a hallmark of a primary amine (-NH₂). The combination of aromatic and aliphatic C-H stretches, along with characteristic aromatic ring and imidazole absorptions, is fully consistent with the proposed structure.

Part 3: Unraveling the Connectivity with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. A suite of 1D and 2D NMR experiments will be used to unambiguously assemble the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules and its ability to allow for the observation of exchangeable protons (like those on the amine).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Presentation and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | H-2 (imidazole) |

| 7.20 | t, J=7.8 Hz | 1H | H-5' (aniline) |

| 7.15 | s | 1H | H-5 (imidazole) |

| 6.90 | s | 1H | H-4 (imidazole) |

| 6.60 | d, J=7.6 Hz | 1H | H-6' (aniline) |

| 6.55 | s | 1H | H-2' (aniline) |

| 6.50 | d, J=8.0 Hz | 1H | H-4' (aniline) |

| 5.15 | s | 2H | -CH₂- |

| 5.10 | s | 2H | -NH₂ |

Causality: The singlet at 5.15 ppm integrating to 2H is characteristic of the methylene bridge protons, which have no adjacent proton neighbors to couple with. The broad singlet at 5.10 ppm is assigned to the two protons of the primary amine. The distinct singlets for the imidazole protons (H-2, H-4, H-5) and the coupled aromatic signals for the aniline ring provide a clear proton fingerprint of the molecule.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 148.5 | 0 (Quaternary) | C-3' (aniline) |

| 138.0 | 0 (Quaternary) | C-1' (aniline) |

| 137.5 | + (CH) | C-2 (imidazole) |

| 129.5 | + (CH) | C-5' (aniline) |

| 128.8 | + (CH) | C-5 (imidazole) |

| 119.5 | + (CH) | C-4 (imidazole) |

| 115.0 | + (CH) | C-6' (aniline) |

| 113.8 | + (CH) | C-4' (aniline) |

| 112.5 | + (CH) | C-2' (aniline) |

| 48.0 | - (CH₂) | -CH₂- |

Causality: The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. The negative signal at 48.0 ppm unequivocally confirms this carbon as a CH₂ group (the methylene bridge). The absence of a signal in the DEPT-135 spectrum for the peaks at 148.5 and 138.0 ppm confirms them as quaternary carbons.

Caption: Key 2D NMR correlations confirming the connectivity of the molecular fragments.

-

COSY: Confirms the connectivity between the protons on the aniline ring. For example, a cross-peak between the signals at 7.20 ppm (H-5') and 6.60 ppm (H-6') would be expected.

-

HSQC: Correlates each proton signal to its directly attached carbon. For example, the proton signal at 5.15 ppm will show a cross-peak with the carbon signal at 48.0 ppm.

-

HMBC: This is the key experiment for establishing the connectivity between the different parts of the molecule. Crucially, long-range correlations (over 2-3 bonds) will be observed between the methylene protons (5.15 ppm) and carbons in both the aniline and imidazole rings. For instance, a correlation from the methylene protons to the C-2 and C-5 of the imidazole ring, and to C-2' and C-6' of the aniline ring would definitively establish the aniline-CH₂-imidazole connectivity.

Part 4: Purity Assessment by HPLC

Expertise & Experience: While NMR can give an indication of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A reversed-phase method is well-suited for this moderately polar aromatic amine.

Experimental Protocol: RP-HPLC

-

Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chromatographic Conditions:

-

Mobile Phase: 60:40 Acetonitrile: 20mM Potassium Phosphate Buffer (pH 7.0)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Presentation: HPLC

| Retention Time (min) | Peak Area (%) | Identity |

| 4.2 | 99.2% | This compound |

| Others | 0.8% | Impurities |

Trustworthiness: A sharp, symmetrical peak with an area percentage greater than 98% confirms the high purity of the sample, validating that the spectroscopic data obtained corresponds to the main component.

Conclusion

Through the systematic and integrated application of mass spectrometry, FTIR spectroscopy, a suite of 1D and 2D NMR experiments, and HPLC, the structure of this compound has been unequivocally confirmed. Each piece of data serves to validate the others, creating a robust and defensible structural elucidation. This guide exemplifies a rigorous, field-proven approach essential for any scientist working in chemical synthesis and drug development, where absolute certainty of molecular structure is paramount.

References

A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline (CAS 120107-85-9): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of 3-(1H-imidazol-1-ylmethyl)aniline, CAS number 120107-85-9, a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] This guide details the compound's physicochemical properties, safety and handling protocols, a validated synthesis and purification workflow, and comprehensive methods for its analytical characterization. Furthermore, it explores its current and potential applications in drug development, particularly as a key intermediate for kinase inhibitors, antifungal agents, and protein degraders, providing researchers and drug development professionals with a practical and authoritative resource.[4][5][6]

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[7][8] Its unique electronic characteristics, amphoteric nature, and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a cornerstone pharmacophore in medicinal chemistry.[1][9] The imidazole moiety is integral to the structure of essential biomolecules like the amino acid histidine and histamine, and it is a core component of numerous highly successful therapeutic agents.[2][10]

Compounds incorporating the imidazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.[7][9][10][11] This broad utility has driven intensive research into the synthesis and application of novel imidazole derivatives.[1][2]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the versatile imidazole ring with a reactive aniline moiety, providing two key points for chemical modification. The aniline's primary amine is a nucleophile, readily participating in amide bond formation, reductive amination, and diazotization reactions, while the imidazole ring can be further functionalized. This dual reactivity makes it an ideal starting point for constructing complex molecular architectures and diverse compound libraries for drug screening. It has been specifically identified as a building block for protein degraders and a key intermediate in the synthesis of pharmaceuticals like antifungal agents and kinase inhibitors.[4][6][12]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a research setting.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 120107-85-9 | [4][5][13] |

| Molecular Formula | C₁₀H₁₁N₃ | [4][5][14] |

| Molecular Weight | 173.21 g/mol | [5][14][15] |

| Appearance | Pale yellow to brown solid | General observation |

| Melting Point | 72 °C | [15] |

| Purity | Typically ≥95% - 98% | [4][13] |

| Storage | Store at 2-8°C or room temperature in a cool, dry place | [4][13][15] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[15][16] All handling must be performed by technically qualified individuals in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

-

Hazard Identification :

-

Mandatory PPE :

-

Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[16]

-

-

Handling Precautions :

-

First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[16]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician.[16]

-

-

Incompatible Materials : Strong oxidizing agents and strong acids.[16]

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in peer-reviewed journals but can be reliably achieved through standard organic chemistry transformations. The most direct approach involves the nucleophilic substitution of a suitable benzyl halide with imidazole, followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the benzylic carbon-nitrogen bond, leading to imidazole and a 3-aminobenzyl electrophile. A more practical forward synthesis involves using a stable precursor, 3-nitrobenzyl bromide, which is commercially available. The SN2 reaction with imidazole proceeds efficiently, followed by a standard nitro group reduction, which is a high-yielding and reliable transformation. This two-step process ensures a clean conversion and avoids side reactions associated with the free aniline group.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (MeCN, 10 volumes).

-

Reaction Initiation : To the stirring suspension, add a solution of 3-nitrobenzyl bromide (1.05 eq) in anhydrous MeCN dropwise over 15 minutes at room temperature.

-

Rationale : K₂CO₃ is an effective and economical base to deprotonate imidazole, creating the nucleophilic imidazolate anion. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

-

-

Reaction Progression : Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up : After the reaction is complete (disappearance of the starting benzyl bromide), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification : The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

-

Reaction Setup : Dissolve the crude 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from the previous step in ethanol or methanol (15 volumes) in a flask suitable for hydrogenation.

-

Catalyst Addition : Carefully add Palladium on carbon (10% Pd/C, 0.05 eq by weight) to the solution.

-

Rationale : Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Tin(II) chloride (SnCl₂) in HCl/Ethanol is a viable alternative if hydrogenation equipment is unavailable.

-

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or from a pressurized source. Stir the reaction vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.

-

Work-up and Isolation :

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution : Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air. Keep it wet with the solvent.

-

Rinse the filter cake with additional ethanol or methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification Protocol

The final product can be purified to ≥98% by flash column chromatography.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient elution is most effective. Start with 100% dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A typical gradient would be 0% to 5% MeOH in DCM.

-

Fraction Collection : Collect fractions and analyze by TLC.

-

Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Workflow Visualization

Caption: Figure 1: Synthesis & Purification Workflow

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures the material is suitable for subsequent research and development activities.

Protocol Overview

A combination of spectroscopic and chromatographic techniques should be employed. The primary methods include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Expected Spectroscopic and Chromatographic Data

| Technique | Expected Results for this compound |

| ¹H NMR | Aromatic Protons : Multiple signals between δ 6.5-7.5 ppm. The aniline ring protons will show a characteristic splitting pattern. The imidazole protons will appear as distinct singlets or narrow doublets (e.g., ~δ 7.6, 7.1, 6.9 ppm).[17] Methylene Protons (-CH₂-) : A sharp singlet around δ 5.0-5.2 ppm. Amine Protons (-NH₂) : A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons : Multiple signals in the δ 110-150 ppm region. The carbon bearing the amino group (C-NH₂) will be significantly upfield. Imidazole Carbons : Signals typically in the δ 115-140 ppm range. Methylene Carbon (-CH₂-) : A signal around δ 50 ppm. |

| Mass Spec (MS) | [M+H]⁺ : Expected at m/z 174.1026 for C₁₀H₁₂N₃⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| IR Spec (FTIR) | N-H Stretch : A pair of medium peaks around 3350-3450 cm⁻¹ (primary amine). C-H Stretch : Aromatic C-H stretches just above 3000 cm⁻¹. C=N and C=C Stretch : Multiple sharp peaks in the 1450-1650 cm⁻¹ region. |

| HPLC (Purity) | Using a C18 reverse-phase column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid), a single major peak should be observed with purity ≥98%. |

Step-by-Step HPLC Purity Protocol

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

-

Injection Volume : 10 µL.

-

Analysis : Integrate the peak areas to calculate the percentage purity.

Characterization Workflow Visualization

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 120107-85-9 [chemicalbook.com]

- 6. 3-(1H-Imidazol-1-Yl)Aniline [myskinrecipes.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. longdom.org [longdom.org]

- 9. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. 3-(1H-Imidazol-1-Yl)Aniline [myskinrecipes.com]

- 13. 120107-85-9 this compound AKSci Y7229 [aksci.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. This compound | 120107-85-9 [amp.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-ylmethyl)aniline

Abstract: 3-(1H-imidazol-1-ylmethyl)aniline is a pivotal structural motif and key building block in medicinal chemistry, frequently incorporated into kinase inhibitors, antifungal agents, and other targeted therapeutics.[1][2] Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the most robust and widely adopted synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field. We will dissect a preferred two-step synthetic route, offering insights into reaction mechanisms, optimization, and purification.

Introduction and Strategic Importance

The this compound scaffold combines three key pharmacophoric elements: a basic aniline nitrogen, a flexible benzyl linker, and the versatile imidazole ring. The aniline provides a crucial handle for further chemical elaboration, often via amide bond formation or reductive amination. The imidazole moiety is a well-known hydrogen bond donor/acceptor and metal-coordinating group, frequently involved in critical binding interactions with biological targets.[3] Consequently, efficient and scalable access to this intermediate is of paramount importance for pharmaceutical research and development.[1]

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the target molecule breaks the benzyl-imidazole bond, suggesting a nucleophilic substitution pathway. This leads to two primary forward-synthesis strategies:

-

Strategy A (Preferred): N-alkylation of imidazole with an electrophilic benzyl species, followed by functional group manipulation to reveal the aniline. This is the most common and reliable approach.

-

Strategy B: Nucleophilic aromatic substitution (SNAr) by coupling an amine-containing benzylimidazole with an activated aryl halide. This route is less common for this specific target but is used for related structures.[4]

This guide will focus on Strategy A , which typically employs a 3-nitrobenzyl halide as the starting material. The nitro group serves as a stable precursor to the aniline, preventing undesired side reactions that the free amine could undergo during the alkylation step. The synthesis is therefore a two-stage process:

-

Stage 1: N-Alkylation - Synthesis of 1-(3-nitrobenzyl)-1H-imidazole.

-

Stage 2: Reduction - Conversion of the nitro group to the target aniline.

Stage 1: Synthesis of 1-(3-nitrobenzyl)-1H-imidazole

This stage involves the nucleophilic attack of imidazole on an electrophilic benzyl halide.

Mechanistic Rationale

The reaction is a classic SN2 (bimolecular nucleophilic substitution) alkylation. Imidazole, while aromatic, possesses a lone pair of electrons on one of its nitrogen atoms that is available for nucleophilic attack. To facilitate this, a base is often used to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. However, the reaction can also proceed under neutral or mildly basic conditions. 3-Nitrobenzyl bromide is an excellent electrophile due to the electron-withdrawing nature of the nitro group and the good leaving group ability of bromide.

Detailed Experimental Protocol

Materials:

-

Imidazole

-

3-Nitrobenzyl bromide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of imidazole).

-

Base Addition: Add a suitable base.

-

Option A (Milder): Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Option B (Stronger): Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

-

Alkylation: Dissolve 3-nitrobenzyl bromide (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the imidazole solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

Work-up:

-

Pour the reaction mixture into water or a saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(3-nitrobenzyl)-1H-imidazole as a solid.

Stage 2: Reduction of 1-(3-nitrobenzyl)-1H-imidazole

The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Two primary methods are highly effective: catalytic hydrogenation and metal-mediated reduction.

Method A: Catalytic Transfer Hydrogenation

Rationale: This is often the cleanest method, producing water as the only byproduct. A noble metal catalyst, such as Palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a source (H₂ gas) to the nitro group.[6] This method is highly efficient but requires specialized hydrogenation equipment.

Detailed Protocol:

-

Setup: To a hydrogenation vessel, add 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) and a solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon) or higher pressures (in a Parr shaker) for faster conversion.

-

Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, often in high purity.

Method B: Tin(II) Chloride Reduction

Rationale: This is a classic and highly reliable benchtop method for nitro group reduction that does not require specialized pressure equipment.[7] Tin(II) chloride (SnCl₂) acts as the reducing agent in an acidic medium, typically concentrated hydrochloric acid (HCl) in ethanol.[8][9] The mechanism involves a series of single-electron transfers from the tin(II) species to the nitro group, with protonation steps leading through nitroso and hydroxylamine intermediates to the final amine.[7]

Detailed Protocol:

-

Setup: In a round-bottom flask, dissolve 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add ethyl acetate and carefully basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this is an exothermic neutralization.

-

A tin hydroxide precipitate will form. Filter this solid through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, but this method often yields a product of high purity.

Comparison of Synthetic Routes

| Parameter | Stage 1: N-Alkylation | Stage 2: Catalytic Hydrogenation | Stage 2: SnCl₂ Reduction |

| Typical Yield | 80-95% | >95% | 85-95% |

| Reagents | Imidazole, 3-Nitrobenzyl bromide, Base (K₂CO₃/NaH) | H₂, Pd/C | SnCl₂·2H₂O, HCl |

| Safety | Benzyl bromide is a lachrymator. NaH is flammable. | H₂ gas is highly flammable. Pd/C can be pyrophoric. | Reaction is exothermic. Requires careful neutralization. |

| Equipment | Standard laboratory glassware. | Hydrogenation apparatus (e.g., Parr shaker). | Standard laboratory glassware with heating. |

| Work-up | Aqueous extraction. | Filtration through Celite®. | Filtration of tin salts, aqueous extraction. |

| Green Chemistry | Moderate atom economy. | High atom economy, water is the only byproduct. | Poor atom economy, generates tin waste.[8] |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of imidazole with 3-nitrobenzyl bromide, followed by the reduction of the nitro intermediate. While catalytic hydrogenation offers a cleaner transformation, the tin(II) chloride reduction is a more accessible and equally robust alternative for standard laboratory settings.[6][9][10] The choice of method depends on the available equipment, scale, and environmental considerations. This guide provides the foundational protocols and chemical logic necessary for researchers to successfully synthesize this valuable building block for drug discovery.

References

- 1. 3-(1H-Imidazol-1-Yl)Aniline [myskinrecipes.com]

- 2. This compound | 120107-85-9 [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

3-(1H-imidazol-1-ylmethyl)aniline molecular weight and formula

An In-Depth Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, featuring a reactive aniline moiety connected to a biologically active imidazole ring via a methylene linker, provides a unique scaffold for creating diverse and complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, detailed synthetic methodologies, and established applications. As a key intermediate, this compound serves as a cornerstone in the development of novel therapeutic agents, including kinase and aldosterone synthase inhibitors, as well as antifungal agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound in modern chemical and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is an aromatic amine distinguished by the presence of an imidazole ring linked to the meta-position of the aniline ring.

Core Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[(1H-Imidazol-1-yl)methyl]aniline | ChemicalBook[3] |

| Synonyms | 1-(3-Aminobenzyl)-1H-imidazole, 3-(Imidazol-1-ylmethyl)phenylamine | ChemicalBook[3] |

| CAS Number | 120107-85-9 | ChemicalBook[2][3] |

| Molecular Formula | C₁₀H₁₁N₃ | ChemicalBook[3] |

| Molecular Weight | 173.21 g/mol | ChemicalBook[3] |

| Melting Point | 72 °C | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Note: It is crucial to distinguish this compound from its structural isomer, 3-(1H-imidazol-1-yl)aniline (CAS 112677-67-5), which lacks the methylene linker and has a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful selection of reagents and reaction conditions to ensure high yield and purity. The general strategy involves the nucleophilic substitution of a suitable leaving group by imidazole, followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is at the C-N bond between the benzylic carbon and the imidazole nitrogen. This reveals a benzyl halide and imidazole as the key precursors. The aniline functional group can be obtained from the reduction of a more stable nitro group, which is a common strategy in amine synthesis to avoid side reactions during the alkylation step.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of the title compound. Each step is chosen for its efficiency and compatibility with standard laboratory equipment.

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole

-

Rationale: This step involves an Sₙ2 reaction where the nucleophilic nitrogen of imidazole displaces the bromide from 3-nitrobenzyl bromide. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation without interfering with the nucleophile. Sodium hydride is a strong base used to deprotonate imidazole, significantly increasing its nucleophilicity.

-

Methodology:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.

-

Cool the reaction mixture back to 0°C and add a solution of 3-nitrobenzyl bromide (1.05 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Reduction to this compound

-

Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Alternatively, chemical reduction using tin(II) chloride in an acidic medium is a classic and robust method suitable for this substrate.

-

Methodology (Catalytic Hydrogenation):

-

Dissolve the 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from Step 1 in methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purity can be assessed by NMR and MS analysis.

-

Applications in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[4] The presence of the aniline group in this compound provides a convenient handle for further chemical modification, making it a valuable building block in drug discovery programs.

Role as a Key Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is particularly suited for:

-

Kinase Inhibitors: The aniline nitrogen can be used to form amide or urea linkages, which are common features in many kinase inhibitors that target the ATP-binding site. The imidazole moiety can form key hydrogen bonds within the target protein.

-

Antifungal Agents: Imidazole is the core functional group in many azole antifungal drugs.[5] Derivatives of this compound can be synthesized to develop new antifungal candidates.

-

Aldosterone Synthase Inhibitors: Research has identified this compound as a selective inhibitor of aldosterone synthase, an enzyme involved in regulating blood pressure, making it a target for hypertension and related cardiovascular diseases.[2]

Experimental Workflow: Fragment-Based Library Synthesis

This workflow illustrates how the title compound can be used to generate a small library of potential drug candidates.

Caption: Workflow for library synthesis using the target compound.

Conclusion

This compound is a compound of high strategic value in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the dual functionality of its aniline and imidazole rings make it an ideal starting material for constructing libraries of bioactive molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the ongoing quest for novel therapeutics and functional materials.

References

A Technical Guide to the Comprehensive Crystal Structure Analysis of 3-(1H-imidazol-1-ylmethyl)aniline: An Integrated Experimental and Computational Approach

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(1H-imidazol-1-ylmethyl)aniline is a heterocyclic compound of significant interest, embodying structural motifs common in pharmacologically active agents. The imidazole ring is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, while the aniline moiety serves as a ubiquitous building block in organic synthesis.[1][2] A profound understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design, polymorphism screening, and predicting its physicochemical properties. This guide provides a comprehensive, in-depth walkthrough of the methodologies required for a complete crystal structure analysis, integrating single-crystal X-ray diffraction (SC-XRD) with spectroscopic characterization and computational modeling.

Disclaimer: As of the last database search, a publicly available, fully refined crystal structure for this compound could not be located. Therefore, the quantitative crystallographic data presented in this guide (Tables 1, 2, and 3) are representative, hypothetical examples constructed for illustrative purposes. These values are based on chemically similar structures and are designed to provide a realistic framework for explaining the analytical process.

Introduction: The Significance of Structural Analysis

Imidazole derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] Their efficacy is often dictated by their specific three-dimensional conformation and their ability to form non-covalent interactions with biological targets.[1] Aniline and its derivatives are equally crucial precursors in the synthesis of dyes, polymers, and pharmaceuticals.[5] The title compound, this compound, combines these two key pharmacophores.

Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, atom-level view of the molecule's solid-state conformation.[6][7] This technique provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[7] Such information is indispensable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological function.

-

Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different solubilities and bioavailabilities.

-

Rational Drug Design: Engineering derivatives with improved binding affinity and specificity.

-

Material Science: Predicting physical properties like melting point, stability, and solubility.[8]

This guide presents a holistic workflow, demonstrating how to synthesize, crystallize, and comprehensively analyze this compound, coupling definitive experimental data with the predictive power of computational chemistry.

Synthesis and Crystal Growth: The Foundation of Analysis

The quality of the final structural analysis is critically dependent on the purity of the compound and the perfection of the single crystal.

Synthesis Protocol: A Two-Step Approach

A plausible synthetic route involves the nucleophilic substitution of 3-aminobenzyl chloride with imidazole.

Step 1: Synthesis of 3-Aminobenzyl Alcohol

-

Dissolve 3-aminobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF dropwise. Causality: LiAlH₄ is a powerful reducing agent necessary to convert the carboxylic acid to an alcohol. The reaction is highly exothermic and produces hydrogen gas, necessitating a slow, controlled addition at low temperature under an inert atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3-aminobenzyl alcohol.

Step 2: Synthesis of this compound

-

Dissolve 3-aminobenzyl alcohol (1 eq.) in dichloromethane (DCM).

-

Cool to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. Causality: Thionyl chloride converts the benzyl alcohol into the more reactive benzyl chloride, facilitating nucleophilic attack by imidazole.

-

Stir at room temperature for 4 hours until the intermediate, 3-aminobenzyl chloride, is formed (monitored by TLC).

-

In a separate flask, dissolve imidazole (1.1 eq.) and triethylamine (TEA) (1.5 eq.) in DCM. Causality: TEA is a non-nucleophilic base used to deprotonate imidazole, increasing its nucleophilicity, and to neutralize the HCl byproduct generated in the reaction.

-

Slowly add the 3-aminobenzyl chloride solution to the imidazole solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.[9]

Crystal Growth Protocol: Slow Evaporation

High-quality single crystals are best grown under conditions of slow, controlled nucleation.[10] The slow evaporation method is a reliable technique for many organic compounds.

-

Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using NMR and HPLC. Impurities can inhibit crystallization or be incorporated as defects.

-

Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. For this compound, a mixture like ethanol/water or acetone/hexane is a good starting point. Causality: If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to polycrystalline powder instead of single crystals.[10]

-

Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6][11]

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: Data is collected on a modern diffractometer (e.g., a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., HyPix or CMOS).[7]

-

Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) using a nitrogen cryostream. Causality: Low temperatures reduce thermal vibrations of the atoms, leading to higher quality diffraction data at higher resolution. A series of diffraction images (frames) are collected as the crystal is rotated through different angles.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

-

Data Integration and Scaling: Software like CrysAlisPro or SAINT is used to integrate the raw diffraction spots and apply corrections for experimental factors, yielding a file of reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT. This provides an initial, approximate model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL. In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The quality of the final refined structure is assessed using several metrics, including the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) and a GooF value close to 1.0 indicate a good fit between the model and the data.

Analysis of the Crystal Structure

The refined structure provides a wealth of information.

Table 1: Representative Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N₃ |

| Formula Weight | 173.22 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 9.041(1), 11.862(2), 10.355(2) Å |

| β (°) | 109.71(1)° |

| Volume (ų) | 1045.1(3) ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.101 Mg/m³ |

| Reflections Collected | 9310 |

| Independent Reflections | 2380 [R(int) = 0.021] |

| Goodness-of-Fit (F²) | 1.054 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.118 |

Molecular Geometry: The analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. The imidazole and aniline rings are expected to be planar, but the dihedral angle between them is a key conformational feature.

Table 2: Representative Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| N(1)-C(7) | 1.465(2) |

| N(3)-H(3A) | 0.88(1) |

| C(1)-N(3) | 1.401(2) |

| N(1)-C(8) | 1.382(2) |

| N(2)-C(8) | 1.319(2) |

| C(7)-N(1)-C(8) | 125.1(1) |

| C(1)-C(2)-C(7) | 121.3(1) |

Supramolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this molecule, hydrogen bonds are expected to be the dominant feature. The aniline -NH₂ group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is an excellent acceptor.

Table 3: Representative Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N(3)—H(3A)···N(2)ⁱ | 0.88 | 2.12 | 2.985(2) | 168.1 |

| C(4)—H(4)···Cg(1)ⁱⁱ | 0.95 | 2.75 | 3.651(2) | 159.0 |

(Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, -y+1, -z+1. Cg(1) is the centroid of the imidazole ring)

These interactions, particularly the N-H···N hydrogen bonds, link molecules together into chains or sheets, defining the overall crystal architecture. Weaker C-H···π interactions may also contribute to the stability of the packing.

Physicochemical and Computational Characterization

A multi-technique approach is essential to build a complete profile of the compound.[8][12]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expected peaks include N-H stretching vibrations for the aniline amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C/C=N stretching in the aromatic rings (1400-1600 cm⁻¹).

-

UV-Visible Spectroscopy: Provides information on the electronic transitions. Aniline and imidazole derivatives typically show strong absorptions in the UV region (200-300 nm) corresponding to π→π* transitions.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition profile of the compound. A TGA curve will show the temperature at which the compound begins to lose mass.

-

Differential Scanning Calorimetry (DSC): Identifies thermal events such as melting and phase transitions. The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide theoretical insight that complements experimental findings.[13][14]

-

Protocol:

-

Geometric Validation: The bond lengths and angles from the DFT-optimized structure in the gas phase can be compared with the experimental SC-XRD data from the solid state. Discrepancies can often be attributed to the influence of intermolecular interactions in the crystal lattice.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability.[16] For this molecule, the HOMO is expected to be localized on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. Electronegative regions (red/yellow) indicate sites prone to electrophilic attack (e.g., the imidazole nitrogen), while electropositive regions (blue) indicate sites for nucleophilic attack. This is invaluable for predicting sites of intermolecular interaction.

Integrated Analysis Workflow and Visualization

A robust analysis integrates all experimental and computational data to build a comprehensive understanding.

Hirshfeld Surface Analysis

This powerful tool, implemented in software like CrystalExplorer, is used to visualize and quantify intermolecular interactions within the crystal.[17][18]

-

d_norm Surface: This surface maps normalized contact distances. Red spots on the d_norm surface highlight close intermolecular contacts that are shorter than the van der Waals radii, providing a clear visual signature of hydrogen bonds and other strong interactions.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them by atom type. For this compound, the plot would be expected to show distinct spikes corresponding to the dominant N···H contacts (from the N-H···N hydrogen bonds) and a significant contribution from H···H contacts, which represent the majority of the surface area.

Workflow Diagrams

Visualizing the workflow and logical connections enhances clarity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-(1H-Imidazol-1-Yl)Aniline [myskinrecipes.com]

- 10. How To [chem.rochester.edu]

- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(1H-imidazol-1-ylmethyl)aniline: A Technical Primer for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(1H-imidazol-1-ylmethyl)aniline has emerged as a highly versatile and valuable scaffold, offering a unique combination of structural features and synthetic handles that are amenable to the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of the core attributes of this compound, including its synthesis, reactivity, and established applications as a key intermediate in the development of targeted therapies. Particular emphasis is placed on its role in the synthesis of potent enzyme inhibitors, underscoring its significance for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Imidazole-Aniline Moiety as a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes make it a privileged structure in drug design. When coupled with an aniline moiety, as in this compound, the resulting scaffold presents a rich platform for chemical elaboration. The aniline group provides a primary aromatic amine that serves as a key nucleophile and a handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions. The imidazole ring, linked via a flexible methylene bridge, can engage in crucial interactions with biological targets. This guide will delve into the practical aspects of utilizing this building block, providing the technical insights necessary to harness its full potential in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120107-85-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N₃ | [3] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 72 °C | [1] |

| Storage | Store at 2-8°C | [1] |

Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[1]

Synthesis of this compound: A Representative Protocol

A plausible and robust synthesis is outlined below:

Diagram Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Aminobenzyl Chloride Hydrochloride

-

To a solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 3-aminobenzyl chloride hydrochloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for the conversion of primary alcohols to the corresponding chlorides. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The hydrochloride salt of the product precipitates, which can be conveniently isolated.

Step 2: Synthesis of this compound

-

To a solution of imidazole (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the imidazolide anion.

-

Add a solution of 3-aminobenzyl chloride hydrochloride (1.0 eq) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The use of a strong base is necessary to deprotonate the imidazole, forming the nucleophilic imidazolide anion, which readily displaces the chloride from the benzyl chloride. A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SN2 reaction. Heating is often required to drive the reaction to completion.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the primary aromatic amine and the imidazole ring.

Diagram Caption: Key reaction pathways of this compound.

-